molecular formula C5F8O2 B14666481 Bis(trifluoromethyl)propanedioyl difluoride CAS No. 42139-57-1

Bis(trifluoromethyl)propanedioyl difluoride

Katalognummer: B14666481
CAS-Nummer: 42139-57-1
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: NIUKAAKVMOAGJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(trifluoromethyl)propanedioyl difluoride is a fluorinated organic compound with the molecular formula C5F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethyl)propanedioyl difluoride typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate to yield the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trifluoromethyl)propanedioyl difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions vary depending on the reaction type. For example, oxidation may yield higher oxidation state fluorinated compounds, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(trifluoromethyl)propanedioyl difluoride has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which bis(trifluoromethyl)propanedioyl difluoride exerts its effects involves its strong electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(trifluoromethyl)propanedioyl difluoride is unique due to its specific molecular structure, which combines the properties of trifluoromethyl groups with a propanedioyl backbone. This combination enhances its reactivity and stability, making it valuable in a wide range of applications.

Eigenschaften

CAS-Nummer

42139-57-1

Molekularformel

C5F8O2

Molekulargewicht

244.04 g/mol

IUPAC-Name

2,2-bis(trifluoromethyl)propanedioyl difluoride

InChI

InChI=1S/C5F8O2/c6-1(14)3(2(7)15,4(8,9)10)5(11,12)13

InChI-Schlüssel

NIUKAAKVMOAGJV-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(=O)F)(C(F)(F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.